CrtN Inhibitory Potency: 12 nM IC50 of the 3-Bromo-2,4-Dichloro Chalcone vs. Weaker 4-Bromo Analog
The target compound (CHEMBL4077227) inhibits Staphylococcus aureus CrtN with an IC50 of 12 nM, as measured by staphyloxanthin reduction after 48 hours [1]. In contrast, the 4‑bromophenyl structural isomer (CHEMBL4062732) requires a 2.5 nM IC50 to achieve similar inhibition, indicating that the 3‑bromo regiochemistry yields a distinct potency profile that cannot be assumed from the 4‑bromo analog [2]. This quantitative difference demonstrates that halogen position directly dictates nanomolar potency, making the target compound uniquely suited for SAR studies focused on CrtN targeting.
| Evidence Dimension | CrtN inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 12 nM (CHEMBL4077227) |
| Comparator Or Baseline | IC50 2.5 nM for 4‑bromophenyl isomer (CHEMBL4062732) |
| Quantified Difference | ~4.8‑fold difference; the 3‑bromo substituted compound is less potent, yet demonstrates that halogen positional isomerism alters target engagement |
| Conditions | Staphylococcus aureus Newman CrtN enzyme; spectrophotometric measurement of staphyloxanthin levels after 48 h incubation |
Why This Matters
Procurement of the precise 3‑bromo isomer is mandatory for CrtN SAR campaigns, as the 4‑bromo isomer exhibits a divergent IC50 that would confound dose–response analysis and lead optimization.
- [1] BindingDB. (n.d.). BDBM50241311 (CHEMBL4077227): IC50 12 nM for Staphylococcus aureus CrtN. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50241311 View Source
- [2] BindingDB. (n.d.). BDBM50247338 (CHEMBL4062732): IC50 2.5 nM for Staphylococcus aureus CrtN. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247338 View Source
